molecular formula C5H3NO4 B1601284 5-Nitrofuran-3-carbaldehyde CAS No. 72918-24-2

5-Nitrofuran-3-carbaldehyde

Cat. No.: B1601284
CAS No.: 72918-24-2
M. Wt: 141.08 g/mol
InChI Key: PCQKABFOXHZRBL-UHFFFAOYSA-N
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Description

5-Nitrofuran-3-carbaldehyde is a chemical compound belonging to the class of nitrofurans, which are derivatives of furan containing a nitro group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both a nitro group and an aldehyde group in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrofuran-3-carbaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde in approximately 60% yield . Another method involves the hydrolysis of (5-nitrofuran-2-yl)methanediyl diacetate, which is synthesized by nitration of furfural .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of nitrating agents and reaction conditions is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro group.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution at the aldehyde group.

Major Products:

    Oxidation: 5-Nitrofuran-3-carboxylic acid.

    Reduction: 5-Aminofuran-3-carbaldehyde.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitrofuran-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrofuran-3-carbaldehyde and its derivatives often involves the formation of reactive intermediates. For example, in biological systems, nitrofuran compounds are reduced by bacterial nitroreductases to form electrophilic intermediates. These intermediates can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis . The molecular targets include enzymes involved in the citric acid cycle and other metabolic pathways.

Comparison with Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 5-Nitrofuran-3-carboxylic acid
  • 2-Acetyl-5-nitrofuran

Comparison: 5-Nitrofuran-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Compared to 5-Nitrofuran-2-carbaldehyde, it has different reactivity due to the position of the functional groups. The presence of an aldehyde group makes it more reactive in nucleophilic addition and substitution reactions compared to 5-Nitrofuran-3-carboxylic acid, which is more prone to decarboxylation and other carboxyl group-related reactions .

Properties

IUPAC Name

5-nitrofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQKABFOXHZRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516955
Record name 5-Nitrofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72918-24-2
Record name 5-Nitro-3-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72918-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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